4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine
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Overview
Description
4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydropyridinyl group, a cyclopentyl group, and a phenylbutanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chlorophenyl and dihydropyridinyl intermediates, followed by their coupling with the cyclopentyl and phenylbutanamine moieties under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): An organochlorine insecticide with a similar chlorophenyl group.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
4-Chlorothiophenol: Undergoes oxidative coupling reactions similar to those of the target compound.
Uniqueness
4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H33ClN2 |
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Molecular Weight |
409.0 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C26H33ClN2/c27-25-12-10-21(11-13-25)22-14-17-29(18-15-22)19-16-26(20-28,24-8-4-5-9-24)23-6-2-1-3-7-23/h1-3,6-7,10-14,24H,4-5,8-9,15-20,28H2 |
InChI Key |
ROBJDFLYWHJESD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CCN2CCC(=CC2)C3=CC=C(C=C3)Cl)(CN)C4=CC=CC=C4 |
Origin of Product |
United States |
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